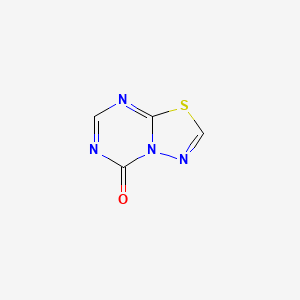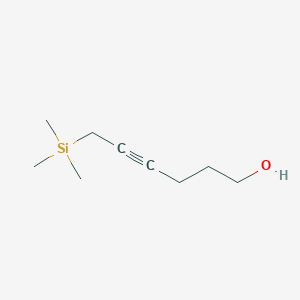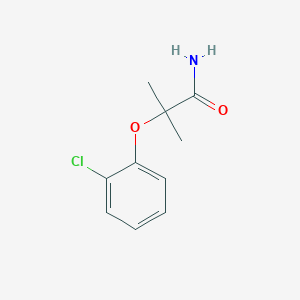
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one is a heterocyclic compound that features a fused ring system consisting of thiadiazole and triazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thioglycolic acid or ethyl thioglycolate with dicyandiamide in the presence of aromatic aldehydes and ammonium acetate can lead to the formation of this compound . Another approach involves the use of multicomponent reactions, which are efficient and can be carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing sustainable catalysts and solvents, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one include:
- 1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one
- 1,3,4-Thiadiazolo(3,2-a)quinazoline-6,7-diones
- 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
| 75993-86-1 | |
Molekularformel |
C4H2N4OS |
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one |
InChI |
InChI=1S/C4H2N4OS/c9-3-5-1-6-4-8(3)7-2-10-4/h1-2H |
InChI-Schlüssel |
LWALZNPDMJOXKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)N2C(=N1)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
